1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione , also known as 9H-pyrimido[4,5-b]indole , is a nitrogen-containing heterocyclic compound. It features a fused pyrimidine and indole ring system. This motif has significant applications in various fields, including pharmaceuticals, due to its diverse biological activities .
Synthesis Analysis
A notable four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed. The raw materials include indole-3-carboxaldehydes , aromatic aldehydes , and ammonium iodide . This transition-metal-free synthesis involves a [4 + 2] annulation reaction, resulting in the formation of the pyrimidine ring. Remarkably, two ammonium iodides serve as the sole nitrogen source in this process .
Molecular Structure Analysis
Chemical Reactions Analysis
The synthesis of 9H-pyrimido[4,5-b]indoles typically starts with highly functionalized materials. Various starting materials, such as 4-azido-5-phenylpyrimidine , 1,3,5-triazines , benzamidine , guanidine nitrate , and o-nitrobiphenyl , have been employed. These reactions often involve stoichiometric amounts of strong acids or bases .
Scientific Research Applications
Alpha 1 Adrenoceptor Ligands
1H-Pyrimido[4,5-b]indole derivatives have been identified as potent and selective alpha 1 adrenoceptor ligands. Notably, compounds with a (phenylpiperazinyl)alkyl side chain demonstrated high alpha 1 adrenoceptor affinity. These findings highlight the potential of these derivatives in targeting alpha 1 adrenoceptors with high selectivity and potency (Russo et al., 1991).
Novel Synthetic Pathways
Research has focused on developing new synthetic methods for pyrimido[4,5-b]indole derivatives. A study described the facile construction of substituted pyrimido[4,5-d]pyrimidones, demonstrating a novel approach to synthesize these compounds with various substitutions (Hamama et al., 2012).
BET Bromodomain Inhibitors
The design and synthesis of 9H-pyrimido[4,5-b]indole-containing compounds have been explored to develop potent and orally bioavailable BET inhibitors. These molecules have shown promising results in inhibiting cell growth in various cancer cell lines, demonstrating their potential as therapeutic agents (Zhao et al., 2017).
Serine Protease Inhibitors
Some 1,3-oxazino[4,5-b]indole derivatives have been synthesized and found to inhibit serine proteases like human leukocyte elastase and chymotrypsin selectively. This research opens avenues for developing new serine protease inhibitors (Player et al., 1994).
Antioxidant Agents
Pyrimido[4,5-d]pyrimidine derivatives have been studied for their potential as antioxidant agents. Research involving synthesis and testing of these compounds has revealed promising antioxidant activities, suggesting their application in combating oxidative stress (Cahyana et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione are kinases , specifically RET and TRK . These kinases play a crucial role in cell signaling pathways, regulating cellular processes such as growth, division, and survival .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The inhibition of RET and TRK kinases affects multiple biochemical pathways. For instance, the RET kinase is involved in the MAPK/ERK pathway, which regulates cell proliferation and differentiation . On the other hand, TRK kinases are involved in the PI3K/AKT pathway, which controls cell survival . The disruption of these pathways can lead to the death of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of cell death . By inhibiting RET and TRK kinases, the compound disrupts critical cell signaling pathways, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
For instance, compounds with a similar pyrimido-indole motif have been found to inhibit various protein kinases .
Cellular Effects
Related compounds have been shown to have significant effects on cell function . For example, some compounds with a similar structure have been found to inhibit tubulin polymerization , which could potentially impact cell division and growth.
Molecular Mechanism
Related compounds have been found to interact with various biomolecules . For instance, some compounds with a similar structure have been found to inhibit various protein kinases , which could potentially impact cell signaling pathways.
Properties
IUPAC Name |
1,9-dihydropyrimido[4,5-b]indole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)12-10(15)13-9/h1-4H,(H3,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJWQYSENOMSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.